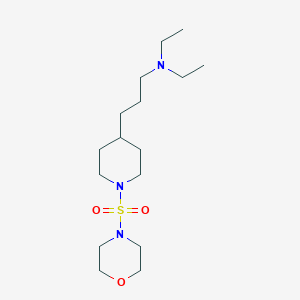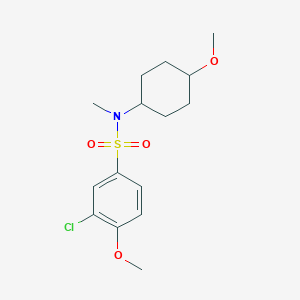
3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound contains a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to form a sulfonamide.
Substitution: The chlorine and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Cyclohexylation: The cyclohexyl ring is attached via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)aniline
- 4-chloro-3-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide
- 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-ethylbenzenesulfonamide
Uniqueness
3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-17(11-4-6-12(20-2)7-5-11)22(18,19)13-8-9-15(21-3)14(16)10-13/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMPJNPJCJKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6967141.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B6967144.png)
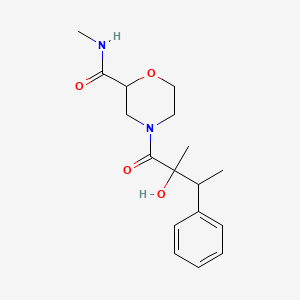
![N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6967158.png)
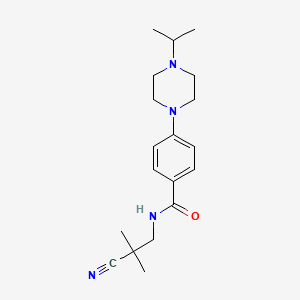
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![(2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6967183.png)
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B6967186.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6967195.png)
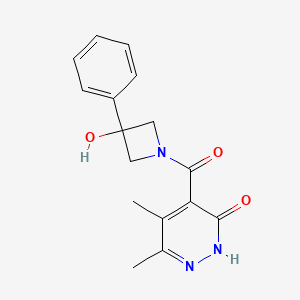
![(5-Methylfuro[3,2-b]pyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6967211.png)
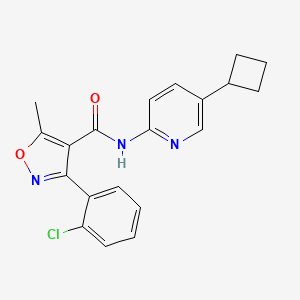
![[3-[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]oxolan-3-yl]methanol](/img/structure/B6967215.png)
